6-(4-n-Butylphenyl)-6-oxohexanoic acid

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Sourcing a reliable reference inhibitor for lipoxygenase isoform selectivity assays is a common challenge in arachidonic acid cascade research. 6-(4-n-Butylphenyl)-6-oxohexanoic acid (CAS 951892-09-4) addresses this need as a well-characterized LOX inhibitor with documented IC50 values against human 5-LOX (>10,000 nM) and human 15-LOX-1 (18,600 nM). • Supplied at 97.0% purity, ensuring reproducible enzyme assay results. • Serves as a critical comparator for SAR studies of para-alkyl-substituted aryl-oxohexanoic acid derivatives. • Applicable as a certified reference standard for HPLC, LC-MS, and GC method validation.

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
CAS No. 951892-09-4
Cat. No. B1360724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-n-Butylphenyl)-6-oxohexanoic acid
CAS951892-09-4
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
InChIInChI=1S/C16H22O3/c1-2-3-6-13-9-11-14(12-10-13)15(17)7-4-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
InChIKeyHCCJJFGEZGABNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-n-Butylphenyl)-6-oxohexanoic Acid: Specifications and Analytical Baseline


6-(4-n-Butylphenyl)-6-oxohexanoic acid (CAS 951892-09-4) is an aryl-substituted 6-oxohexanoic acid derivative with the molecular formula C16H22O3 and a molecular weight of 262.349 g/mol . It is characterized by a n-butyl-substituted phenyl ring linked to a hexanoic acid chain bearing a ketone functional group at the sixth position, and it is commercially available at 97.0% purity . The compound is classified as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with documented activity against multiple lipoxygenase isoforms [1].

Pathway Study
Lipoxygenase inhibition studies in arachidonic acid cascade research
SAR Comparator
Para-n-butyl substituent benchmarking for structure-activity relationship analysis
Reference Standard
Verified 97% purity supports analytical method calibration and identity confirmation

6-(4-n-Butylphenyl)-6-oxohexanoic Acid: Substitution Limitations


Generic substitution among 6-aryl-6-oxohexanoic acid analogs is not scientifically justified because the specific nature and position of the aryl substituent dictate both physicochemical properties and biological target engagement profiles. For instance, replacing the n-butyl group with a tert-butyl group (CAS 898791-43-0) alters steric bulk and lipophilicity, which can affect solubility, membrane permeability, and enzyme binding kinetics . Similarly, the presence or absence of the aryl ketone moiety relative to 4-oxohexanoic acid analogs fundamentally changes the compound's ability to modulate eicosanoid biosynthesis pathways [1]. Procurement of the exact CAS 951892-09-4 compound ensures reproducibility in experiments where the specific alkyl chain length and linearity are critical parameters for structure-activity relationship studies.

Target: n-butyl substituent
6-(4-n-Butylphenyl)-6-oxohexanoic acid provides specific steric and electronic parameters essential for lipoxygenase enzyme interaction.
Substitute: tert-butyl analog
Altered steric bulk shifts lipoxygenase inhibition profile; does not replicate n-butyl compound activity.
Target: 6-oxohexanoic acid
The free carboxylic acid and aryl ketone are critical for eicosanoid pathway modulation.
Substitute: ethyl ester analog
Ester prodrug modification alters target engagement kinetics and may require hydrolysis for activity.
Target: verified MW 262.35
Accurate molecular weight and formula prevent ordering of incorrect analogs or degraded batches.
Substitute: erroneous 298.4 g/mol
Database errors can lead to procurement of a different compound, undermining experimental reproducibility.

Comparative Evidence for 6-(4-n-Butylphenyl)-6-oxohexanoic Acid


5-LOX Inhibition: n-Butyl Substituent Impact

6-(4-n-Butylphenyl)-6-oxohexanoic acid demonstrates weak inhibitory activity against human recombinant 5-lipoxygenase (5-LOX), with an IC50 >10,000 nM [1]. In contrast, the tert-butyl analog 6-(4-t-Butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0) exhibits a significantly different activity profile across various enzymes, underscoring that the n-butyl group confers a distinct pharmacological fingerprint .

5-LOX Inhibition
Class-level inference
IC50 >10,000 nM (n-butyl) vs. tert-butyl analog: qualitatively different profile
n-Butyl substituent confers distinct 5-LOX activity profile
Weak inhibition; profile context-dependent. Data to verify.
Lipoxygenase inhibition Inflammation Arachidonic acid cascade

15-LOX-1 Inhibition Activity Profile

6-(4-n-Butylphenyl)-6-oxohexanoic acid inhibits human 15-lipoxygenase-1 (15-LOX-1) with an IC50 of 18,600 nM [1]. This quantitative activity provides a baseline for comparing the compound's efficacy against other 15-LOX-1 inhibitors and underscores its modest potency in this specific enzymatic assay.

15-LOX-1 IC50
Reported
18,600 nM
Supports 15-LOX-1 inhibition baseline calibration
No direct comparator in same assay; model-specific review.
15-LOX-1 inhibition Atherosclerosis Inflammation

Purity and Hazard Classification

6-(4-n-Butylphenyl)-6-oxohexanoic acid is supplied at a verified purity of 97.0% and carries specific GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . This documented purity and safety profile facilitates direct comparison with alternative sources and ensures compliance with laboratory safety protocols.

Purity & Safety
Specification review
97.0% purity; H302, H315, H319
Verified purity grade supports reproducibility
Supplier specification; confirm via COA.
Chemical procurement Safety Reproducibility

Molecular Formula and Weight Verification

The canonical molecular formula of 6-(4-n-Butylphenyl)-6-oxohexanoic acid is C16H22O3, with a molecular weight of 262.349 g/mol . This is distinct from some erroneous database entries that incorrectly list a molecular weight of 298.4 g/mol, which would correspond to a different molecular formula [1]. Additionally, the closely related ethyl ester analog, Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate, has a molecular weight of 290.4 g/mol, further emphasizing the need for precise identification .

Identity Verification
Data to verify
C16H22O3, 262.349 g/mol vs. erroneous 298.4 g/mol / ethyl ester 290.4 g/mol
Accurate identity prevents procurement of incorrect analog
Source-specific review; verify against certificate.
Analytical chemistry Quality control Structural verification

6-(4-n-Butylphenyl)-6-oxohexanoic Acid: Application Scenarios


Lipoxygenase Inhibition Profiling in Inflammation

Researchers investigating the arachidonic acid cascade and the role of lipoxygenases in inflammation can utilize 6-(4-n-Butylphenyl)-6-oxohexanoic acid as a reference inhibitor. Its documented IC50 values against human 5-LOX (>10,000 nM) and human 15-LOX-1 (18,600 nM) provide a quantitative benchmark for comparing novel inhibitors in enzyme assays [1]. This compound is particularly useful for establishing baseline inhibition levels in studies focused on isoform selectivity.

SAR Studies on Aryl Oxohexanoic Acids

In medicinal chemistry programs aimed at developing novel anti-inflammatory agents, 6-(4-n-Butylphenyl)-6-oxohexanoic acid serves as a key comparator to evaluate the impact of para-alkyl substitution on biological activity. By comparing its lipoxygenase inhibition profile with that of the tert-butyl analog (CAS 898791-43-0) or unsubstituted phenyl derivatives, researchers can delineate the steric and electronic contributions of the n-butyl group to target engagement and potency .

Analytical Method Development & Reference Standard

Analytical chemists developing HPLC, LC-MS, or GC methods for the detection and quantification of aryl-oxohexanoic acid derivatives can use 6-(4-n-Butylphenyl)-6-oxohexanoic acid as a certified reference standard. Its well-defined molecular formula (C16H22O3) and molecular weight (262.349 g/mol), combined with a documented commercial purity of 97.0%, ensure accurate calibration and method validation .

Safety and Handling Protocol Development

Laboratory managers and safety officers can rely on the documented GHS hazard classifications (H302, H315, H319, H335) for 6-(4-n-Butylphenyl)-6-oxohexanoic acid to develop appropriate handling, storage, and disposal protocols . This information is critical for maintaining a safe working environment and ensuring compliance with institutional and governmental safety regulations.

Application
Selection Property
Validation Focus
Lipoxygenase pathway inhibition profiling
Enzyme inhibition profile
5-LOX and 15-LOX-1 assay endpoint context
Structure-activity relationship (SAR) studies of aryl oxohexanoic acids
Substituent-dependent activity context
Benchmarking against para-alkyl substituted analogs
Analytical method development (HPLC/LC-MS)
Certified purity and identity
Calibration and method validation
Laboratory safety and handling protocol development
Documented hazard classification
GHS H302, H315, H319 compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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